(2-Iodoethyl)benzene
Overview
Description
(2-Iodoethyl)benzene is a halogenated hydrocarbon . It is reported to undergo triethyl borane-mediated intermolecular radical addition with 2 H -azirine-3-carboxylate .
Synthesis Analysis
(2-Iodoethyl)benzene is suitable for use as a starting reagent in the preparation of organic-inorganic hybrid compounds . It may also be used in the preparation of dioxane-based antiviral agents .Molecular Structure Analysis
The molecular formula of (2-Iodoethyl)benzene is C6H5CH2CH2I . Its molecular weight is 232.06 .Chemical Reactions Analysis
(2-Iodoethyl)benzene is reported to undergo triethyl borane-mediated intermolecular radical addition with 2 H -azirine-3-carboxylate .Physical And Chemical Properties Analysis
(2-Iodoethyl)benzene is a clear red-brown liquid . It has a refractive index of 1.601 (lit.) , a boiling point of 122-123 °C/13 mmHg (lit.) , and a density of 1.603 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic-Inorganic Hybrid Compounds
“(2-Iodoethyl)benzene” is suitable for use as a starting reagent in the preparation of organic-inorganic hybrid compounds . These compounds have a wide range of applications in fields such as materials science, catalysis, and nanotechnology.
Example Compounds::Antiviral Agents
“(2-Iodoethyl)benzene” may be used in the preparation of dioxane-based antiviral agents . Antiviral agents are a class of medication used specifically for treating viral infections. They act by inhibiting the development of the virus.
Halogenated Hydrocarbons
“(2-Iodoethyl)benzene” is a halogenated hydrocarbon . Halogenated hydrocarbons are used in a variety of applications, including refrigerants, aerosol propellants, solvents, and in the production of synthetic rubber.
Stabilized with Copper
“(2-Iodoethyl)benzene” is often stabilized with copper . This can enhance its shelf life and prevent degradation, making it more suitable for long-term storage and use in research applications.
Triethyl Borane-Mediated Intermolecular Radical Addition
“(2-Iodoethyl)benzene” is reported to undergo triethyl borane-mediated intermolecular radical addition with 2H-azirine-3-carboxylate . This reaction can be used to synthesize a variety of complex organic compounds.
Safety And Hazards
properties
IUPAC Name |
2-iodoethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHPKXDLVYNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025447 | |
Record name | 2-Iodoethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodoethyl)benzene | |
CAS RN |
17376-04-4 | |
Record name | Phenethyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17376-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (2-iodoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017376044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (2-iodoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Iodoethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the solvent environment influence the reactivity of (2-Iodoethyl)benzene in the Menshutkin reaction?
A: Research indicates that (2-Iodoethyl)benzene's reactivity in the Menshutkin reaction with 1,4-diazabicyclo[2.2.2]octane is significantly impacted by the solvent. [, , ] Specifically, the presence of protic compounds, even at low concentrations, can drastically alter the reaction rate. This is attributed to both non-specific physical effects and specific chemical interactions. The formation of hydrogen bonds between the protic compound and the amine, the halide ((2-Iodoethyl)benzene), or the solvent, plays a crucial role. Notably, the study highlighted that protic compounds can deactivate the amine while simultaneously activating the halide, and the extent of this effect is dependent on the basicity of the primary solvent used. []
Q2: How does the halogen substituent in (2-haloethyl)benzene affect the reaction rate with 1,4-diazabicyclo[2.2.2]octane?
A: Studies exploring the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and a series of (2-haloethyl)benzene compounds, including (2-chloroethyl)benzene, (2-bromoethyl)benzene, and (2-iodoethyl)benzene, provide valuable insights. [, ] While specific data trends aren't detailed in the abstracts, this research suggests that the nature of the halogen substituent (chlorine, bromine, or iodine) directly influences the reaction kinetics. Further investigation into these comparative studies would be needed to elucidate how the halogen's electronegativity and steric effects contribute to the observed differences in reaction rates.
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